4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide
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Overview
Description
4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazolopyridine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps :
Formation of the Triazolopyridine Moiety: This step involves the reaction of appropriate starting materials to form the triazolopyridine ring.
Attachment of the Propyl Chain: The triazolopyridine intermediate is then reacted with a propylating agent to introduce the propyl chain.
Formation of the Benzothiophene Carboxamide: The final step involves the reaction of the propylated triazolopyridine with 4-chloro-1-benzothiophene-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazolopyridine moiety is known to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one: Used in various chemical and biological studies.
Uniqueness
4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities
Properties
Molecular Formula |
C18H15ClN4OS |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN4OS/c19-13-5-3-6-14-12(13)11-15(25-14)18(24)20-9-4-8-17-22-21-16-7-1-2-10-23(16)17/h1-3,5-7,10-11H,4,8-9H2,(H,20,24) |
InChI Key |
NZHCLQUQQGNLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
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